Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a carboxylate ester group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 3-amino-5-bromopyridine-2-carboxylic acid with isopropanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically takes place under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride (LAH) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include nitro derivatives and reduced amines.
Coupling Reactions:
Scientific Research Applications
Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a pharmacophore in drug discovery.
Mechanism of Action
The mechanism of action of propan-2-yl 3-amino-5-bromopyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group at the 3-position and the bromine atom at the 5-position play crucial roles in binding to target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Lacks the ester group and has different reactivity and applications.
3-Amino-5-bromopyridine-2-carboxylic acid: The carboxylic acid derivative with different solubility and reactivity.
Propan-2-yl 3-amino-5-chloropyridine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate is unique due to the combination of functional groups that provide specific reactivity and binding properties. The presence of the bromine atom allows for versatile substitution reactions, while the ester group enhances its solubility and stability. These features make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 3-amino-5-bromopyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-5(2)14-9(13)8-7(11)3-6(10)4-12-8/h3-5H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRPKKCXPFUUNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=N1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725548 |
Source
|
Record name | Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-67-8 |
Source
|
Record name | 2-Pyridinecarboxylic acid, 3-amino-5-bromo-, 1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.